molecular formula C17H10Cl2N2O3 B2614421 (E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide CAS No. 1181461-36-8

(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide

Cat. No. B2614421
CAS RN: 1181461-36-8
M. Wt: 361.18
InChI Key: YIUFBSSLUBHUAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include information about the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be studied .

Scientific Research Applications

Materials Science and Polymer Research

  • Polyamide Synthesis : The direct polycondensation of symmetric and nonsymmetric monomers, using activating agents, has been explored for the synthesis of ordered polyamides. These polyamides exhibit inherent viscosities up to 0.30 dL/g, highlighting their potential in materials science for creating structured and functional polymers (Ueda & Sugiyama, 1994).
  • Polyamic Acid Methyl Ester Precursors : Hyperbranched aromatic polyimides have been prepared from polyamic acid methyl ester precursors, showing solubility in common solvents like NMP, DMF, and DMSO. These materials, with molecular weights ranging from 37,000 to 188,000, could have significant implications in the development of advanced polymers with specific mechanical and chemical properties (Yamanaka, Jikei, & Kakimoto, 2000).

Chemistry and Synthesis

  • Chemical Synthesis and Sensing Applications : The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and their application in colorimetric sensing of fluoride anions have been studied. One derivative, in particular, demonstrated a significant color transition from colorless to black in response to fluoride anions, indicating its utility in environmental monitoring and analytical chemistry (Younes et al., 2020).
  • Catalytic Synthesis : A process involving the ethoxychlorination of enamides using iron(III) chloride without a catalyst has been reported, showcasing an efficient and regioselective method for functionalizing enamides. This research opens avenues for synthesizing complex molecules with potential applications in pharmaceuticals and organic materials (Nocquet‐Thibault et al., 2014).

Biomedical Research

  • Antipathogenic Activity : Thiourea derivatives, including those with 3,5-dichlorophenyl groups, have been synthesized and evaluated for their antipathogenic activity. Notably, these compounds showed significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, pathogens known for biofilm formation. This suggests a potential avenue for developing new antimicrobial agents with specific modes of action against resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve studying its interactions with biological macromolecules and its effects on biological pathways .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also involve studying its effects on human health .

Future Directions

This could involve suggesting further studies to fully understand the compound’s properties or potential applications. It could also involve suggesting modifications to the compound to enhance its properties .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O3/c18-12-4-5-14(13(19)7-12)21-17(22)11(8-20)6-10-2-1-3-15-16(10)24-9-23-15/h1-7H,9H2,(H,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUFBSSLUBHUAS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=CC=CC(=C2O1)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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